molecular formula C20H20N2O3 B019688 2-[(4-Benzylmorpholin-2-yl)methyl]isoindoline-1,3-dione CAS No. 110859-48-8

2-[(4-Benzylmorpholin-2-yl)methyl]isoindoline-1,3-dione

Cat. No. B019688
M. Wt: 336.4 g/mol
InChI Key: YAQSVEHQDFSDCR-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of isoindoline derivatives, including those similar to "2-[(4-Benzylmorpholin-2-yl)methyl]isoindoline-1,3-dione", often involves intricate chemical reactions. These compounds can be synthesized via methods that allow for the introduction of various substituents, contributing to a broad range of chemical properties and potential applications. For instance, the use of ethanol under reflux conditions has been found effective for synthesizing novel isoindoline derivatives, showcasing the versatility in the synthesis approach of such compounds (S. Mor & S. Sindhu, 2019).

Molecular Structure Analysis The molecular structure of isoindoline derivatives is characterized by their planarity and the presence of intramolecular hydrogen bonding, which can influence their chemical reactivity and physical properties. The analysis of their structure through techniques such as X-ray crystallography provides insights into their conformation and the impact of various substituents on the molecule's overall structure and stability (Khadim Dioukhane et al., 2021).

Chemical Reactions and Properties Isoindoline derivatives participate in a variety of chemical reactions, reflecting their reactivity towards nucleophiles and electrophiles. Their chemical properties, such as the ability to undergo cyclization and substitution reactions, are pivotal in synthesizing a wide array of chemical entities with potential biological activity. The structural backbone of isoindoline provides a versatile platform for the development of compounds with varied chemical functionalities (Chao Che et al., 2013).

Physical Properties Analysis The physical properties of "2-[(4-Benzylmorpholin-2-yl)methyl]isoindoline-1,3-dione" and similar compounds, such as solubility, melting point, and crystallinity, are significantly influenced by their molecular structure. The presence of specific functional groups and the overall molecular geometry can affect these properties, which are crucial for their application in various fields, including material science and drug formulation (Natalie E. Göppert et al., 2022).

Chemical Properties Analysis Isoindoline derivatives exhibit a range of chemical behaviors, including reactivity towards hydrolysis, redox reactions, and the ability to form complexes with metals. These chemical properties are essential for their application in catalysis, as ligands in metal complexes, and in the synthesis of polymers with specific characteristics. The understanding of these chemical properties is vital for exploiting the full potential of isoindoline derivatives in chemical synthesis and industrial applications (Samiyeh Yosefdad et al., 2020).

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Application : This compound has been studied for its potential antiepileptic properties .
    • Method of Application : A series of phthalimide derivatives were synthesized through the reaction of phthalic anhydride and various derivatives of aniline in toluene solvent . The antiepileptic activity of synthesized compounds was investigated using two experimental models, namely, maximal electroshock (MES) and pentylenetetrazole (PTZ) .
    • Results : Compound 3m with para methoxy substituent exhibited the anticonvulsant activity at 15.1 ± 1.53 (12.23–17.96) mg/kg dose in MES model compared to other derivatives . Unfortunately, none of the tested compounds rendered acceptable protection in subcutaneous PTZ model .
  • Scientific Field: Analytical Chemistry

    • Application : This compound could potentially be used in analytical chemistry, although specific applications are not mentioned in the sources I found .
  • Scientific Field: Organic Synthesis

    • Application : This compound is used as an intermediate in the synthesis of other complex organic compounds .
    • Method of Application : The compound can be synthesized through a series of reactions involving 4-benzyl-2-(chloromethyl)morpholine and potassium phthalimide . The reaction is carried out in dimethylformamide at 120°C .
    • Results : The yield of the reaction is reported to be 90.6% .
  • Scientific Field: Drug Discovery

    • Application : This compound could potentially be used in drug discovery, although specific applications are not mentioned in the sources I found .

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The signal word is “Warning” and it has hazard statement H302 .

properties

IUPAC Name

2-[(4-benzylmorpholin-2-yl)methyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c23-19-17-8-4-5-9-18(17)20(24)22(19)14-16-13-21(10-11-25-16)12-15-6-2-1-3-7-15/h1-9,16H,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQSVEHQDFSDCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)CN3C(=O)C4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10471166
Record name 2-[(4-Benzylmorpholin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Benzylmorpholin-2-yl)methyl]isoindoline-1,3-dione

CAS RN

110859-48-8
Record name 2-[[4-(Phenylmethyl)-2-morpholinyl]methyl]-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110859-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Benzylmorpholin-2-yl)methyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10471166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 31.8 g of 2-chloromethyl-4-benzylmorpholine and 30.5 g of potassium phthalimide in 200 ml of dimethylformamide is refluxed for 4 hours and then poured into water. The precipitated crystals are collected by filtration and dried to give 40.2 g of 2-phthalimidomethyl-4-benzylmorpholine. To 400 ml of the ethanol solution of this product is added dropwise a solution of 12.3 g of hydrazine hydrate in 100 ml of ethanol. Further, the resultant mixture is refluxed for 30 minutes. After cooling, insoluble materials are filtered off and the filtrate is concentrated under reduced pressure to give 2-aminomethyl-4-benzylmorpholine as an oily substance. To the solution of 10.3 g of the obtained product in 400 ml of ethanol and 40 ml of water are added 11 g of concentrated hydrochloric acid and 1.1 g of 10% palladium-carbon and the mixture subjected to catalytic reduction at ordinary temperature and atmospheric pressure. After absorbing the theoretical volume of the hydrogen, the catalyst is filtered off and the filtrate is concentrated under reduced pressure. The obtained residue is treated with ethanol-acetone to give 2-(aminomethyl)morpholine dihydrochloride as white crystals, melting at 215°-218° C.
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31.8 g
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30.5 g
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200 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

50.2 g of potassium phthalimide are added to 61.2 g of 4-benzyl-2-chloromethylmorpholine [Synth. Com. 10, 59 (1980)] dissolved in 150 ml of abs. dimethylformamide and the mixture is boiled under stirring for 6 hours. After cooling, the crystals are filtered, washed with dimethylformamide and then with cold water and dried to give 68.95 g (76%) of the product, m.p.: 130°-132° C.
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50.2 g
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Yield
76%

Synthesis routes and methods IV

Procedure details

To a solution of 4-benzyl-2-chloromethyl-morpholine (43 g, 0.19 mol) in 500 ml of dimethylformamide was added potassium phthalimide (37 g, 0.20 mol) and the mixture was stirred at 100° C. for 16 hours. After insolubles were filtered off, the solvent was distilled off from the filtrate under reduced pressure to give crude 4-benzyl-2-phthalimidomethylmorpholine (70 g). This compound was used for the subsequent reaction without purification.
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43 g
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37 g
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500 mL
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Synthesis routes and methods V

Procedure details

A mixture of 4-benzyl-2-chloromethylmorpholine (86.4 g), phthalimide potassium salt (78.0 g), and dimethylformamide (700 ml) is refluxed with stirring for 5 hours. The reaction mixture is poured into ice-water. The resulting precipitate is collected and recrystallized from isopropyl alcohol to give N-[(4-benzyl-2-morpholinyl)methyl]phthalimide (107 g), mp 136°-139° C. The starting material, 4-benzyl-2-chloromethylmorpholine, is prepared according to the method of F. Loftus [Syn. Commun., 10, 59-73 (1980)].
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78 g
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700 mL
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ice water
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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